Cholesterylamine
Overview
Description
Cholesterylamine is a bile acid sequestrant, which means it binds bile acids in the gastrointestinal tract to prevent their reabsorption. This compound is a strong ion exchange resin, capable of exchanging its chloride anions with anionic bile acids in the gastrointestinal tract, thereby binding them strongly in the resin matrix .
Biochemical Analysis
Biochemical Properties
Cholesterylamine plays a crucial role in biochemical reactions by binding to bile acids in the gastrointestinal tract. This binding prevents the reabsorption of bile acids, leading to their excretion in the feces . The primary biomolecules that this compound interacts with are bile acids, which are synthesized from cholesterol in the liver . The interaction between this compound and bile acids is facilitated by the quaternary ammonium groups on the resin, which exchange chloride anions with the anionic bile acids .
Cellular Effects
This compound affects various types of cells and cellular processes. By binding to bile acids, this compound reduces the reabsorption of these acids, leading to a decrease in cholesterol levels in the blood . This reduction in cholesterol levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the liver increases the conversion of cholesterol to bile acids to compensate for the loss, which can affect the expression of genes involved in cholesterol metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a resin that acts as a bile acid sequestrant . The resin exchanges its chloride anions with the anionic bile acids present in the gastrointestinal tract, forming a strong resin matrix . This binding interaction prevents the reabsorption of bile acids, leading to their excretion in the feces. As a result, the liver converts more cholesterol into bile acids to maintain normal levels, thereby lowering plasma cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the continuous use of this compound can lead to a sustained reduction in cholesterol levels and an increase in bile acid excretion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol levels without significant adverse effects . At higher doses, toxic or adverse effects such as gastrointestinal discomfort and nutrient malabsorption may occur . The threshold effects observed in these studies indicate that careful dosage management is essential to maximize the benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to bile acid metabolism. By binding to bile acids in the gastrointestinal tract, this compound prevents their reabsorption and promotes their excretion . This process leads to an increase in the conversion of cholesterol to bile acids in the liver, which helps to lower plasma cholesterol levels . The enzymes and cofactors involved in this pathway include cholesterol 7α-hydroxylase, which catalyzes the rate-limiting step in bile acid synthesis .
Transport and Distribution
This compound is transported and distributed within the gastrointestinal tract. It interacts with bile acids in the intestines, forming an insoluble complex that is excreted in the feces . The transporters and binding proteins involved in this process include bile acid transporters, which facilitate the movement of bile acids within the gastrointestinal tract . This compound’s localization and accumulation are primarily within the intestines, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the gastrointestinal tract, where it binds to bile acids . The activity and function of this compound are influenced by its localization within the intestines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired resin structure .
Industrial Production Methods: Industrial production of cholesterylamine involves large-scale polymerization reactors where styrene and divinylbenzene are polymerized in the presence of a catalyst. The resulting polymer is then treated with a quaternary ammonium compound to introduce the functional groups necessary for bile acid sequestration .
Chemical Reactions Analysis
Types of Reactions: Cholesterylamine primarily undergoes ion exchange reactions. It can exchange its chloride anions with anionic bile acids in the gastrointestinal tract. This process does not involve typical chemical reactions like oxidation, reduction, or substitution .
Common Reagents and Conditions: The ion exchange process occurs under physiological conditions in the gastrointestinal tract. The primary reagent involved is the bile acid, which interacts with the quaternary ammonium groups on the this compound resin .
Major Products: The major product of the ion exchange reaction is an insoluble complex of this compound and bile acids, which is excreted in the feces .
Scientific Research Applications
Cholesterylamine has a wide range of applications in scientific research:
Chemistry: Used as an ion exchange resin in various chemical processes.
Biology: Utilized in studies involving bile acid metabolism and cholesterol homeostasis.
Industry: Used in the production of certain pharmaceuticals and as a component in some industrial processes.
Mechanism of Action
Cholesterylamine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. The resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. This process results in the excretion of bile acids in the feces, thereby reducing the enterohepatic circulation of bile acids and promoting the conversion of cholesterol to bile acids in the liver .
Comparison with Similar Compounds
Colestipol: Another bile acid sequestrant with a similar mechanism of action.
Colesevelam: A newer bile acid sequestrant with improved tolerability and fewer side effects.
Uniqueness: Cholesterylamine is unique in its strong ion exchange capacity and its ability to form insoluble complexes with bile acids, making it highly effective in reducing bile acid reabsorption and lowering plasma cholesterol levels .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPZWPHDULZYFR-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943681 | |
Record name | Cholest-5-en-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126-93-4 | |
Record name | Cholesterylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesterylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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